

# A Technical Guide to Bromo-PEG3-azide: Suppliers, Protocols, and Applications

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Compound of Interest		
Compound Name:	Bromo-PEG3-azide	
Cat. No.:	B606391	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Bromo-PEG3-azide**, a versatile heterobifunctional linker crucial for advancements in bioconjugation, drug delivery, and proteomics. This document offers a detailed summary of suppliers, purchasing options, experimental protocols, and potential applications, with a focus on quantitative data and clear, reproducible methodologies.

### Introduction to Bromo-PEG3-azide

**Bromo-PEG3-azide** is a chemical linker featuring a bromo group at one end and an azide moiety at the other, connected by a three-unit polyethylene glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal conjugation strategy. The bromo group serves as a reactive handle for nucleophilic substitution, readily reacting with thiol groups on proteins or other molecules. The azide group is a key component for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the stable and specific ligation to alkyne-containing molecules.[1][2] The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates.[3]

# Bromo-PEG3-azide: Suppliers and Purchasing Options



For your convenience, a summary of major suppliers for **Bromo-PEG3-azide** is provided below. Please note that pricing and availability are subject to change and should be verified on the respective supplier's website.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
BroadPharm	BP-21718	>98%	500 mg, 1 g, 5 g, 10 g	\$220 (500 mg) - \$1400 (10 g)
Fisher Scientific	NC1465160 (Broadpharm)	Not specified	250 mg	Varies
Glycomindsynth	Not specified	95-98%	1 g, 5 g, 25 g	\$188 (1 g) - \$1513 (25 g)
Precise PEG	AG-1703	>96%	Not specified	Contact for pricing
CymitQuimica	3B-B6081	>90% (HPLC)	250 mg	€585.00
Tebubio	Not specified	Reagent Grade	1 g	Contact for pricing
Conju-Probe	CP-2078	Not specified	Not specified	\$120 - \$320
AxisPharm	Not specified	≥95%	Not specified	Contact for pricing
Sonomed Inc.	Not specified	≥95% (¹H-NMR)	1 g, 5 g, 10 g, 25 g	Not available for sale
MedchemExpres s	Not specified	Not specified	Not specified	Contact for pricing

### **Experimental Protocols**

The following are detailed methodologies for key experiments involving **Bromo-PEG3-azide**.



# Protocol 1: Conjugation of Bromo-PEG3-azide to a Thiol-Containing Peptide

This protocol describes the reaction of the bromo group of **Bromo-PEG3-azide** with a cysteine residue on a peptide.

#### Materials:

- Thiol-containing peptide (e.g., with a cysteine residue)
- Bromo-PEG3-azide
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Quenching reagent: 2-Mercaptoethanol or dithiothreitol (DTT)
- Purification system: HPLC or size-exclusion chromatography

#### Procedure:

- Peptide Preparation: Dissolve the thiol-containing peptide in the reaction buffer to a final
  concentration of 1-5 mg/mL. If the peptide has formed disulfide bonds, pre-treat with a 10fold molar excess of TCEP for 30 minutes at room temperature to reduce the disulfide bonds.
- **Bromo-PEG3-azide** Preparation: Prepare a stock solution of **Bromo-PEG3-azide** in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the **Bromo-PEG3-azide** solution to the peptide solution.
- Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight. The reaction should be protected from light.
- Quenching: Quench the reaction by adding a 50-fold molar excess of a quenching reagent (e.g., 2-Mercaptoethanol) to consume any unreacted **Bromo-PEG3-azide**. Incubate for 30 minutes at room temperature.



- Purification: Purify the resulting azide-functionalized peptide using reverse-phase HPLC or size-exclusion chromatography to remove excess reagents and byproducts.
- Characterization: Confirm the successful conjugation and purity of the product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and HPLC.

# Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click chemistry" reaction between the azide-functionalized peptide (from Protocol 1) and an alkyne-containing molecule (e.g., a fluorescent dye or a drug molecule).

#### Materials:

- Azide-functionalized peptide
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Copper(I)-stabilizing ligand: e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
- Reducing agent: Sodium ascorbate
- Reaction Buffer: PBS, pH 7.0
- Purification system: HPLC or size-exclusion chromatography

#### Procedure:

- Reagent Preparation:
  - Dissolve the azide-functionalized peptide in the reaction buffer to a final concentration of 1-2 mg/mL.
  - Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO or water.

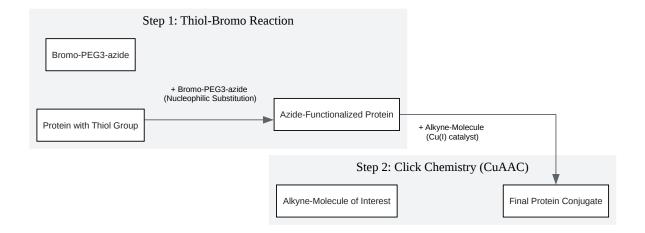


- Prepare a 20 mM stock solution of CuSO<sub>4</sub> in water.
- Prepare a 100 mM stock solution of the copper(I)-stabilizing ligand (THPTA or TBTA) in water or DMSO/t-BuOH.
- Freshly prepare a 300 mM stock solution of sodium ascorbate in water.
- Reaction Mixture Assembly:
  - In a microcentrifuge tube, combine the azide-functionalized peptide and a 2- to 5-fold molar excess of the alkyne-containing molecule.
  - Add the copper(I)-stabilizing ligand solution to the mixture.
  - Add the CuSO<sub>4</sub> solution.
- Reaction Initiation: Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final volume should be adjusted with the reaction buffer.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction should be protected from light.
- Purification: Purify the final conjugate using reverse-phase HPLC or size-exclusion chromatography.
- Characterization: Confirm the successful conjugation and purity of the final product by mass spectrometry and HPLC.

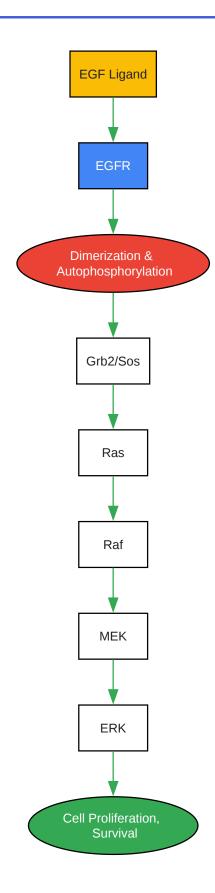
## Visualizing Workflows and Pathways Experimental Workflow for Protein Labeling

The following diagram illustrates the two-step experimental workflow for labeling a protein with a molecule of interest using **Bromo-PEG3-azide**.









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### References

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